

Pimasertib & FOLFIRI Combination: Toxicity and Dosing Guide

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Compound Focus: Pimasertib

CAS No.: 1204531-26-9

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This section provides a structured overview of the key toxicity and dosing data from the Phase I safety run-in study.

Table 1: Toxicity Profile and Management of FOLFIRI plus Pimasertib

Aspect	Details
Maximum Tolerated Dose (MTD)	Pimasertib 45 mg per day on a 5-days-on/2-days-off schedule combined with standard FOLFIRI [1].
Recommended Phase II Dose	Pimasertib 45 mg per day (5-days-on/2-days-off) [1].
Most Common Treatment-Emergent Adverse Events	Diarrhea, Nausea, Vomiting, Asthenia (weakness), Skin rash events [1].
Dose-Limiting Toxicities (DLTs)	Escalation beyond 45 mg was limited by toxicity; specific DLTs included skin rash, acneiform dermatitis, ocular events, and stomatitis (based on prior phase I trial data) [1].
Safety Conclusion	At the MTD of 45 mg/day, the combination was adequately tolerated with no new or unexpected safety concerns identified [1].

Table 2: Antitumor Activity (Efficacy Analysis Group, n=15)

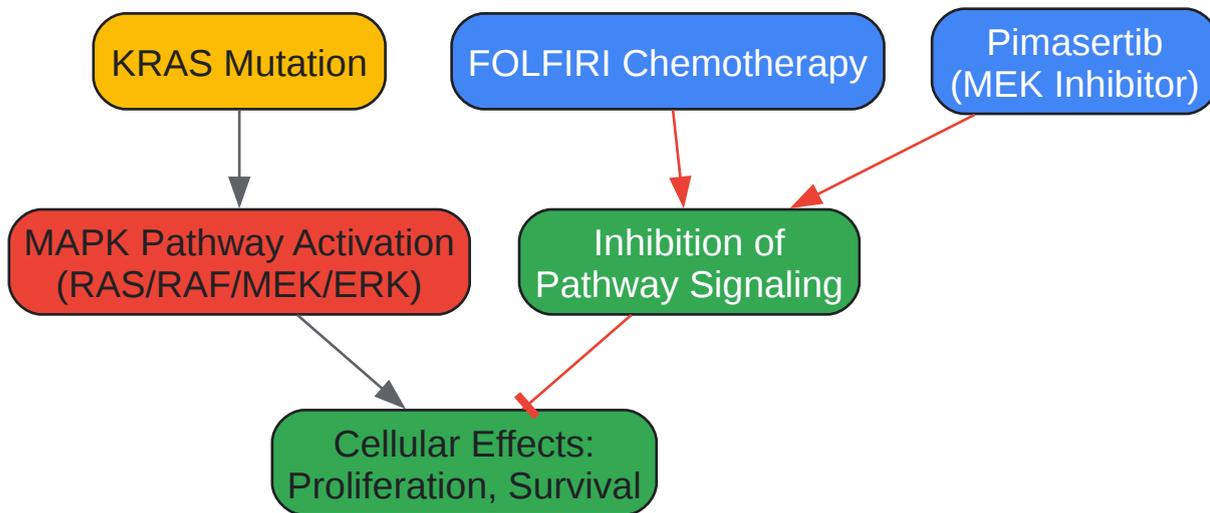
Best Overall Response	Number of Patients
Partial Response (PR)	2 patients
Stable Disease (SD)	9 patients
Progressive Disease (PD)	3 patients
Not Evaluable (NE)	1 patient

The experimental protocol involved 28-day cycles. Patients received FOLFIRI (irinotecan 180 mg/m², folinic acid 200 mg/m² or 400 mg/m², 5-FU 400 mg/m² bolus then 2400 mg/m² 46-h infusion) on days 1 and 15. **Pimasertib** was administered orally on a schedule of 5 consecutive days followed by 2 days off (days 1–5, 8–12, 15–19, and 22–26 of each cycle) [1].

Scientific Rationale and Mechanism of Action

The combination therapy targets the Mitogen-Activated Protein Kinase (MAPK) pathway, which is frequently dysregulated in cancers and has a central role in cell growth and survival. This is particularly relevant for **KRAS-mutated metastatic colorectal cancer (mCRC)**, where constitutive activation of KRAS makes targeting downstream effectors like MEK a rational strategy [1]. **Pimasertib** is a highly selective, oral inhibitor of MEK1/2 kinases in this pathway [1].

The following diagram illustrates this targeted signaling pathway and the combination therapy's mechanism.



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Frequently Asked Questions (FAQs)

Q1: What is the recommended starting dose of pimasertib when combined with FOLFIRI for second-line KRAS-mutant mCRC? **A1:** The recommended dose from the Phase I safety run-in is **pimasertib 45 mg per day**, administered on a 5-days-on/2-days-off schedule, combined with standard FOLFIRI on days 1 and 15 of a 28-day cycle [1].

Q2: What are the most common adverse events I should anticipate and monitor for in this combination? **A2:** The most frequent treatment-emergent adverse events are **diarrhea, nausea, vomiting, asthenia (weakness), and skin/rash events** [1]. Proactive management of these toxicities, especially gastrointestinal and dermatological events, is crucial.

Q3: Why was a dose of 60 mg per day of pimasertib not recommended in this combination? **A3:** Dose escalation to 60 mg was limited by toxicity. The **Maximum Tolerated Dose (MTD)** was determined to be 45 mg per day. Exceeding this dose led to an unacceptable rate of dose-limiting toxicities [1].

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References

1. Phase I study of FOLFIRI plus pimasertib as second-line ... [pmc.ncbi.nlm.nih.gov]

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